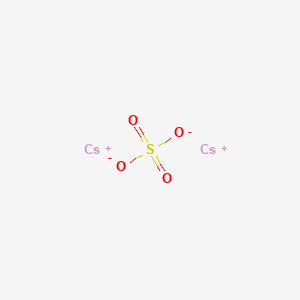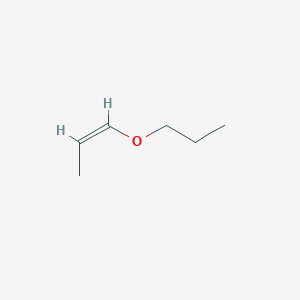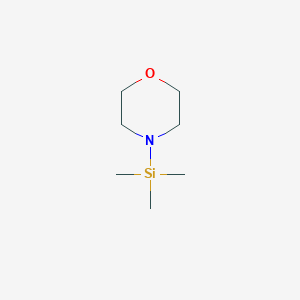
4-(Trimethylsilyl)morpholine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-(Trimethylsilyl)morpholine has been explored in several studies. Notably, it has been characterized as a multifunctional electrolyte additive in lithium-ion batteries, demonstrating its capacity to prevent the hydrolysis of LiPF6 in carbonate electrolytes and inhibit oxidative decomposition on the cathode surface (Yang et al., 2020). Additionally, it has been synthesized and applied as a precursor for plasma-enhanced chemical vapor deposition of films, with its temperature-dependent saturated vapor pressure and thermodynamic characteristics of evaporation being determined (Rakhlin et al., 2017).
Molecular Structure Analysis
While direct analyses of the molecular structure of 4-(Trimethylsilyl)morpholine in the selected papers are limited, the studies highlight its functional role and the potential for structural investigation through techniques like NMR and mass spectrometry to understand its behavior in synthesis and application contexts.
Chemical Reactions and Properties
The chemical reactions and properties of 4-(Trimethylsilyl)morpholine are highlighted by its role in preventing hydrolysis and inhibiting oxidative decomposition in battery electrolytes. These properties suggest a robust chemical stability and reactivity under specific conditions, which are crucial for its effectiveness in these applications (Yang et al., 2020).
Physical Properties Analysis
The study by Rakhlin et al. (2017) provides insights into the physical properties of 4-(Trimethylsilyl)morpholine, such as its saturated vapor pressure and the thermodynamics of its evaporation. These properties are essential for its application in film deposition processes, indicating its volatility and stability under different temperature conditions (Rakhlin et al., 2017).
Chemical Properties Analysis
The chemical stability of 4-(Trimethylsilyl)morpholine, especially in the context of lithium-ion batteries, where it inhibits hydrolysis and oxidative decomposition, highlights its significant chemical properties. These properties are foundational to its application as an electrolyte additive, where its reactivity plays a pivotal role in enhancing battery performance and longevity (Yang et al., 2020).
Wissenschaftliche Forschungsanwendungen
1. Film Deposition Processes
- Application Summary: TMSM has been synthesized and shown to be applicable as a precursor for plasma-enhanced chemical vapor deposition of films .
- Methods of Application: The temperature dependence of the saturated vapor pressure of TMSM was determined by tensimetry and the thermodynamic characteristics of its evaporation were calculated .
- Results or Outcomes: The calculation results were used to predict the composition of deposited condensed products occurring in equilibrium with the gas phase depending on the composition of the initial gas mixture and reaction conditions .
2. High Voltage Lithium Ion Batteries
- Application Summary: TMSM has been characterized as a multifunctional electrolyte additive in Li-1.03 (Ni0.5Mn0.3Co0.2) (0.97)O-2 (NMC532)//Graphite cells operating at 3-4.4 V .
- Methods of Application: This additive completely prevents the hydrolysis of LiPF6 caused by traces of water in a carbonate electrolyte, both ex and in situ .
- Results or Outcomes: It also inhibits oxidative decomposition of electrolyte on the energized cathode, impedes the formation of electrically insulating deposits on the cathode surface, decreases transition metal loss from the cathode in aged cells, improves the discharge capacity retention, and decreases the rise of cell resistance during aging .
Safety And Hazards
Eigenschaften
IUPAC Name |
trimethyl(morpholin-4-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NOSi/c1-10(2,3)8-4-6-9-7-5-8/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOWIQMPCCUIGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339899 | |
| Record name | 4-(Trimethylsilyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trimethylsilyl)morpholine | |
CAS RN |
13368-42-8 | |
| Record name | 4-(Trimethylsilyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13368-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trimethylsilyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(Trimethylsilyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



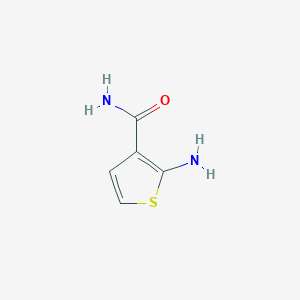
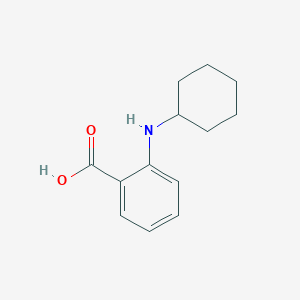
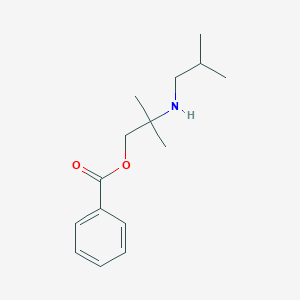
![4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline](/img/structure/B79603.png)
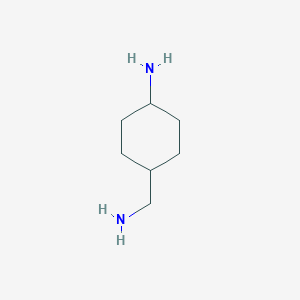
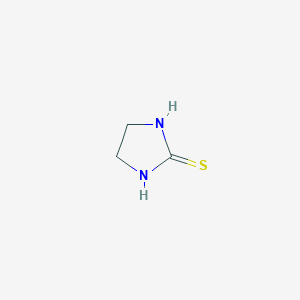

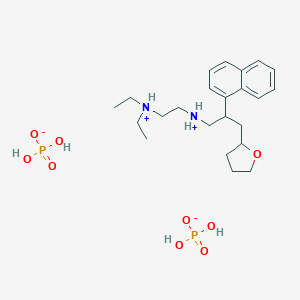
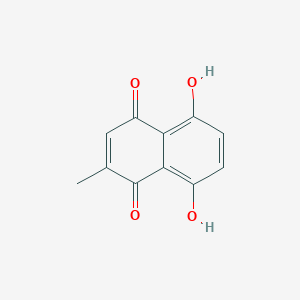
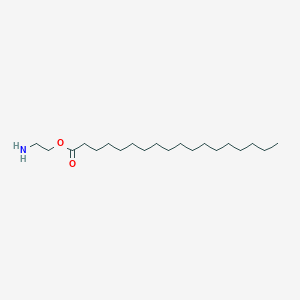
![1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester](/img/structure/B79612.png)
